molecular formula C7H6BrF3N2 B1463575 Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]- CAS No. 312303-71-2

Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-

Cat. No.: B1463575
CAS No.: 312303-71-2
M. Wt: 255.03 g/mol
InChI Key: XGLDQVFQOXGKKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .


Molecular Structure Analysis

The molecular formula of this compound is C7H6BrF3N2 . The InChI code is 1S/C7H6BrF3N2.ClH/c8-4-1-2-6 (13-12)5 (3-4)7 (9,10)11;/h1-3,13H,12H2;1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 291.5 . The compound is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Fluorescent Probing and Environmental Analysis

4-bromo-2-(trifluoromethyl)phenyl hydrazine serves as a foundational component in the creation of fluorescent probes like DDPB, designed for hydrazine detection. DDPB is significant for its low cytotoxicity, large Stokes shift, and ability to quantitatively determine hydrazine levels in environmental water systems, making it an essential tool for ecological health monitoring. Furthermore, it's used for the fluorescence imaging of exogenous N2H4 in cellular and animal models like HeLa cells and zebrafish (Zhu et al., 2019).

Structural and Reactivity Studies

The compound is integral in studying the structural and reactivity properties of hydrazine derivatives. In-depth theoretical analysis reveals their chemical reactivity, stability, and biological activity potential, paving the way for future experimental validations and potential pharmaceutical applications (Mary et al., 2021).

Molecular Docking and Dynamics

It plays a role in understanding the interactions and stability of hydrazine derivatives with proteins through molecular docking and dynamics simulation studies. These insights are critical for exploring the antitumor potential of these derivatives, offering a glimpse into their future therapeutic applications (Mary et al., 2021).

Synthesis of Heterocyclic Compounds

4-bromo-2-(trifluoromethyl)phenyl hydrazine is crucial in synthesizing various heterocyclic compounds with potential therapeutic applications, including serotonin antagonist and antianxiety agents. This synthesis pathway involves intricate reactions forming compounds that show high biological activities, indicating their importance in medicinal chemistry (Abdalla et al., 2008).

Crystallography and Computational Analysis

Its derivatives are key in crystallographic studies to understand molecular geometry, bonding, and intermolecular interactions, utilizing tools like DFT calculations and Hirshfeld surface analysis. These studies are crucial for comprehending molecular stability and predicting biological activity, supporting drug discovery and development (Lalvani et al., 2021).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation causes respiratory tract irritation and may be harmful if inhaled .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s action may be influenced by the specific physiological environment in which it is active, such as the cellular context or the presence of specific cofactors or enzymes.

Properties

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLDQVFQOXGKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 25.6 g (0.11 mol) 4-bromo-2-(trifluoromethyl)-aniline in 125 ml of conc. hydrochloric acid is cooled to −10° C. and a solution of 7.7 g (0.11 mol) sodium nitrite in 125 ml of water is added. The reaction mixture is stirred for 3 hours at −10 to −5° C., then a solution of 103 g (0.46 mol) tin-(II)-chloride-dihydrate in 125 ml of conc. hydrochloric acid is added dropwise. The mixture is stirred for 1 hour at −5° C. The precipitate formed is suction filtered and washed with water. The aqueous mother liquor is extracted with petroleum ether, then made basic with sodium hydroxide. The precipitate formed is extracted with diethyl ether. The organic phase is dried and evaporated to dryness. Yield: 12.9 g
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
103 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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